N-Substituent Pharmacological Divergence: Benzylamino vs. Cyclohexylamino Target Engagement Profiles
The cyclohexylamino analog (DB07061) has been co-crystallized with Saccharomyces cerevisiae N-myristoyltransferase (NMT) in a ternary complex with myristoyl-CoA (PDB 2P6G), providing direct structural evidence of NMT active-site engagement [1]. In contrast, the benzylamino analog (target compound) bears a substantially different N-substituent geometry (planar aromatic benzyl vs. aliphatic cyclohexyl), which is predicted to alter the binding pose, hydrogen-bonding pattern, and target selectivity profile relative to the crystallographically characterized analog. No equivalent NMT co-crystal structure has been reported for the benzylamino derivative, indicating a distinct pharmacological fingerprint.
| Evidence Dimension | NMT active-site co-crystallization |
|---|---|
| Target Compound Data | No reported NMT co-crystal structure; benzylamino N-substituent introduces planar aromatic geometry absent in aliphatic analogs |
| Comparator Or Baseline | Cyclohexylamino analog (DB07061, CAS not assigned): co-crystallized in PDB 2P6G ternary complex with myristoyl-CoA and S. cerevisiae NMT at 3.0 Å resolution |
| Quantified Difference | Qualitative structural divergence: aromatic benzyl group (C₆H₅CH₂–) vs. saturated cyclohexyl group (C₆H₁₁–) at the amine terminus; distinct π-stacking and steric constraints predicted |
| Conditions | X-ray crystallography; S. cerevisiae NMT; PDB 2P6G deposited 2007-03-18 |
Why This Matters
Procurement of the benzylamino analog is warranted when experimental designs require an N-substituent with aromatic character and distinct target engagement space from the aliphatic cyclohexylamino reference compound.
- [1] Wu J, Tao Y, Zhang M, Howard MH, Gutteridge S, Ding J. Crystal structures of Saccharomyces cerevisiae N-myristoyltransferase with bound myristoyl-CoA and inhibitors reveal the functional roles of the N-terminal region. J Biol Chem. 2007;282:22185-22194. PDB 2P6G. doi:10.1074/jbc.M702696200 View Source
